6-OAU
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-n-Octylaminouracil (6-OAU) is GPR84 , a G_i-coupled G-protein-coupled receptor (GPCR) that is expressed on the surface of immune cells . GPR84 plays a crucial role in modulating the innate immune response in conditions such as fibrotic disorders . It has been associated with inflammation as well as the regulation of metabolism and energy sensing .
Mode of Action
This compound acts as a surrogate GPR84 agonist . It interacts with GPR84, inducing a pro-inflammatory response . The activation of GPR84 by this compound potentiates a pro-inflammatory phenotype via the enhanced STAT1 pathway .
Biochemical Pathways
The activation of GPR84 by this compound leads to various downstream cell signaling effects. Different GPR84 agonists have been demonstrated to induce different downstream pathways. For example, the selective biased agonist DL-175 resulted in less arrestin signaling when compared with this compound in GPR84-CHO cells .
Pharmacokinetics
The structural features in gpr84 that coordinate the polar ends of this compound, including the interactions with the positively charged side chain of r172 and the downward movement of the extracellular loop 2 (ecl2), have been identified . These features contribute to direct ligand binding and play a pivotal role in ligand entry from the extracellular milieu .
Result of Action
The activation of GPR84 by this compound leads to increased cytokine secretion and chemotaxis . It also enhances the pro-inflammatory response and has been shown to lead to phagocytosis . Moreover, this compound treatment significantly retards tumor growth and increases the anti-tumor efficacy of anti-PD-1 therapy .
Action Environment
GPR84 is mainly expressed in immune cells, including monocytes, macrophages, and neutrophils in the periphery and microglia in the brain . It is upregulated by certain inflammatory stimuli, such as lipopolysaccharide (LPS) and TNF . Therefore, the action, efficacy, and stability of this compound can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
6-n-Octylaminouracil interacts with the GPR84 receptor, a medium-chain fatty acid-sensing receptor. The compound binds to GPR84, activating it and leading to downstream signaling pathways that modulate immune responses . The interaction between 6-n-Octylaminouracil and GPR84 involves the hydrophobic nonane tail of the compound, which fits into a specific binding pocket on the receptor . This binding triggers conformational changes in the receptor, leading to its activation.
Cellular Effects
6-n-Octylaminouracil has significant effects on various cell types, particularly immune cells such as monocytes, macrophages, and neutrophils . The activation of GPR84 by 6-n-Octylaminouracil leads to increased cytokine secretion and chemotaxis, promoting a pro-inflammatory response . Additionally, the compound has been shown to influence mitochondrial function in skeletal muscle cells, where its absence leads to detrimental effects .
Molecular Mechanism
At the molecular level, 6-n-Octylaminouracil exerts its effects by binding to the GPR84 receptor, a process that involves specific interactions with the receptor’s binding pocket . This binding induces conformational changes in the receptor, facilitating the coupling with G-proteins and subsequent activation of downstream signaling pathways . The activation of GPR84 by 6-n-Octylaminouracil leads to the modulation of gene expression and enzyme activity, contributing to its pro-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-n-Octylaminouracil have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods . Long-term exposure to 6-n-Octylaminouracil in in vitro and in vivo studies has shown sustained activation of GPR84 and consistent pro-inflammatory responses .
Dosage Effects in Animal Models
The effects of 6-n-Octylaminouracil vary with different dosages in animal models. At lower doses, the compound effectively activates GPR84 and induces pro-inflammatory responses without significant adverse effects . At higher doses, 6-n-Octylaminouracil can lead to toxic effects, including excessive inflammation and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-n-Octylaminouracil is involved in metabolic pathways related to fatty acid sensing and energy regulation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The activation of GPR84 by 6-n-Octylaminouracil also affects the expression of genes related to metabolism, further modulating cellular metabolic processes .
Transport and Distribution
Within cells and tissues, 6-n-Octylaminouracil is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, particularly immune cells . The distribution of 6-n-Octylaminouracil within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-n-Octylaminouracil is primarily associated with the GPR84 receptor on the cell membrane . The compound’s activity and function are influenced by its localization, as it needs to bind to GPR84 to exert its effects . Post-translational modifications and targeting signals may also play a role in directing 6-n-Octylaminouracil to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: GTPL5846 is synthesized through a series of chemical reactions starting from uracilThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of GTPL5846 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: GTPL5846 undergoes various chemical reactions, including:
Oxidation: GTPL5846 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert GTPL5846 to its reduced forms.
Substitution: The octylamine group in GTPL5846 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GTPL5846 can yield oxides, while reduction can produce reduced amines .
Scientific Research Applications
GTPL5846 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study G protein-coupled receptor activation and signaling pathways.
Medicine: Explored for its potential anti-bacterial properties and its ability to modulate immune responses.
Industry: Utilized in the development of new therapeutic agents targeting G protein-coupled receptors.
Comparison with Similar Compounds
6-n-hexylaminouracil: Another surrogate agonist of G protein-coupled receptor 84 with similar proinflammatory properties.
6-n-butylaminouracil: Exhibits similar activation of G protein-coupled receptor 84 but with different potency and efficacy.
Uniqueness: GTPL5846 is unique due to its high potency as an agonist of G protein-coupled receptor 84, with an EC50 value of 105 nanomolar . Its ability to amplify proinflammatory cytokines and exhibit anti-bacterial properties makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-(octylamino)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h9H,2-8H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWASUQURIOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-n-Octylaminouracil interact with its target and what are the downstream effects?
A: 6-n-Octylaminouracil acts as a surrogate agonist for G protein-coupled receptor 84 (GPR84) []. This means it binds to GPR84 and mimics the effects of the natural ligand, leading to receptor activation. This activation triggers several downstream effects:
- Increased production of inflammatory mediators: In macrophages, 6-OAU enhances the production of pro-inflammatory cytokines such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1 [].
- Enhanced phagocytosis: this compound stimulates bacterial adhesion and phagocytosis in macrophages, contributing to the immune response against pathogens [].
- Increased intracellular Ca2+ levels and mitochondrial respiration: In brown adipose tissue, this compound increases intracellular calcium levels, influencing mitochondrial respiration and ultimately enhancing brown adipocyte activity [].
Q2: What is the role of GPR84 in inflammation, and how does this compound modulate this role?
A: GPR84 is predominantly expressed in immune cells and plays a role in the inflammatory response. Its expression is upregulated by various factors including endotoxemia, hyperglycemia, hypercholesterolemia, LPS, and other pro-inflammatory molecules []. this compound, by activating GPR84, amplifies the inflammatory response, particularly in macrophages [, ]. This suggests that GPR84 antagonists, rather than agonists like this compound, may hold therapeutic potential for inflammatory diseases.
Q3: How does this compound affect brown adipose tissue activity?
A: Studies using mice lacking GPR84 (GPR84-KO) showed increased lipid accumulation and reduced brown adipose tissue (BAT) activity, making them more susceptible to cold []. this compound administration was able to counteract these effects by:
- Restoring thermogenic gene expression in brown adipocytes derived from GPR84-KO mice [].
- Increasing oxygen consumption in these cells, indicating enhanced mitochondrial respiration [].
Q4: What are the potential therapeutic applications of targeting GPR84?
A4: The research suggests that modulating GPR84 activity could have therapeutic benefits in several areas:
- Metabolic disorders: Enhancing GPR84 activity with agonists like this compound could be beneficial for treating metabolic disorders by promoting brown adipose tissue activity and improving energy expenditure [].
- Inflammatory diseases: Blocking GPR84 with antagonists might help to dampen excessive inflammation associated with various chronic conditions [].
- Cancer immunotherapy: While not directly addressed in the provided abstracts, one paper mentions "targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy" [], suggesting potential applications in this field. Further research is needed to explore this avenue.
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